An In-depth Technical Guide to 2-Butanone 2,4-Dinitrophenylhydrazone-d3
An In-depth Technical Guide to 2-Butanone 2,4-Dinitrophenylhydrazone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone-d3. This stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of 2-butanone in various matrices using mass spectrometry-based methods.
Core Chemical Properties
2-Butanone 2,4-dinitrophenylhydrazone-d3 is the deuterated analog of 2-butanone 2,4-dinitrophenylhydrazone. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for minimizing analytical variability and improving the accuracy of quantification.
| Property | Value | Source |
| Chemical Name | N-[(E)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline | [1] |
| Synonyms | 2-Butanone D3 (phenyl D3) 2,4-Dinitrophenylhydrazone | [1] |
| CAS Number | 259824-58-3 | [2] |
| Molecular Formula | C₁₀H₉D₃N₄O₄ | [3] |
| Molecular Weight | 255.25 g/mol | [2] |
| Accurate Mass | 255.105 | [1][3] |
| Appearance | Solid, Light yellow to yellow | [2] |
| Melting Point | 111 - 113 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetonitrile. | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-butanone 2,4-dinitrophenylhydrazone-d3 involves the condensation reaction of 2-butanone with 2,4-dinitrophenylhydrazine-d3 (B590269) (Brady's reagent). This reaction is a standard method for the derivatization of aldehydes and ketones.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the 2,4-dinitrophenylhydrazine (B122626) to the carbonyl group of 2-butanone, followed by the elimination of a water molecule to form the corresponding hydrazone.
Experimental Protocol: Synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone-d3
This protocol is adapted from the general procedure for preparing 2,4-dinitrophenylhydrazones.
Materials:
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2-Butanone
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2,4-Dinitrophenylhydrazine-d3
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Methanol (B129727) or Ethanol
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Concentrated Sulfuric Acid (catalyst)
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Test tubes
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Water bath
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Ice bath
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Filtration apparatus (e.g., Hirsch funnel)
Procedure:
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Prepare Brady's Reagent: Dissolve a small amount of 2,4-dinitrophenylhydrazine-d3 in methanol or ethanol. Carefully add a few drops of concentrated sulfuric acid to the solution.
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Reaction: In a separate test tube, dissolve a small amount of 2-butanone in methanol or ethanol.
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Mixing: Add the Brady's reagent dropwise to the 2-butanone solution.
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Precipitation: The formation of a yellow to orange-red precipitate indicates the formation of the 2,4-dinitrophenylhydrazone. If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then cool in an ice bath.
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Isolation: Collect the precipitate by vacuum filtration.
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Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Analytical Characterization
2-Butanone 2,4-dinitrophenylhydrazone-d3 is primarily used as an internal standard in analytical chemistry, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the butanone moiety and the dinitrophenyl ring. The deuteration on the phenyl ring will result in the absence of corresponding proton signals. |
| Mass Spectrometry (MS) | A distinct molecular ion peak at m/z 255. Characteristic fragmentation patterns can be observed in MS/MS analysis, which are useful for structural confirmation and quantification.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching, and the aromatic nitro groups. |
Experimental Workflow for Quantification
The general workflow for using 2-butanone 2,4-dinitrophenylhydrazone-d3 as an internal standard for the quantification of 2-butanone in a sample is outlined below.
Applications in Research and Drug Development
The primary application of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 is as an internal standard for the accurate quantification of 2-butanone.[2] This is crucial in various research and industrial settings, including:
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Environmental Monitoring: To measure levels of volatile organic compounds (VOCs) like 2-butanone in air and water samples.
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Food and Beverage Industry: To monitor the formation of 2-butanone as a flavor or off-flavor compound.
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Pharmacokinetic Studies: In drug development, to quantify metabolites that may include 2-butanone.
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Industrial Hygiene: To assess workplace exposure to 2-butanone.
The use of a stable isotope-labeled internal standard like 2-Butanone 2,4-Dinitrophenylhydrazone-d3 is essential for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible quantitative results.
